molecular formula C8H7N3O2 B1328230 (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol CAS No. 1119451-10-3

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol

Cat. No. B1328230
CAS RN: 1119451-10-3
M. Wt: 177.16 g/mol
InChI Key: TXGJQRAXYKPEMF-UHFFFAOYSA-N
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Description

“(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol”, involves several steps . The process starts with the reaction of N-hydroxy-nicotinamidine with succinic anhydride at 428 K for 4 hours . The reaction mixture is then cooled to room temperature and washed with water. A solution of methanol is added, and the mixture is shocked at ultrasonic and washed with a solution of sodium hydroxide . The pH value of the solution is adjusted to three, and the suspension is filtered. The filter residue is washed with water, recrystallized from ethanol, dissolved with methanol, filtered, and allowed to diffuse slowly into the solution of the filtrate. Colourless crystals are obtained in about 4 weeks .


Molecular Structure Analysis

The molecular structure of “(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol” is characterized by the presence of a 1,2,4-oxadiazole ring and a pyridine ring . The crystal structure of a similar compound, 1,2-bis(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethane, has been reported . The dihedral angle of C1–C1–C2–N1 is found to be 28.7(3)°. Each 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl moiety is almost planar .

Scientific Research Applications

Antimicrobial Resistance

Researchers are exploring novel 1,3,4-Oxadiazole derivatives of pyridines, including compounds related to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, to overcome antimicrobial resistance. These compounds are assessed for their composition and structures using various spectroscopy methods and mass spectrometry .

Drug Development

The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of synthesized compounds related to this chemical are analyzed to identify promising drug candidates. This is crucial for drug development to avoid failures in later stages .

Agricultural Applications

1,2,4-Oxadiazole derivatives are being studied for their potential as chemical pesticides due to their broad spectrum of agricultural biological activities. This research is vital for addressing plant diseases that threaten food security .

Antitumor Potential

A series of compounds based on the structure of 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole with antitumor potential have been designed and synthesized. Their cytotoxicity and PPAR agonist activity are evaluated in tumor cell lines .

Synthesis of Novel Compounds

Efficient methods have been developed for synthesizing structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif. These methods allow obtaining compounds with potential applications in various fields .

Inhibition of Toxin Trafficking

Compounds derived from pyrimidinylhydrazones to triazolopyrimidines, which may include structures similar to (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, have been found to inhibit Shiga toxin trafficking. This application has implications for treating bacterial infections .

Future Directions

The future directions for research on “(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine and agriculture could be explored .

properties

IUPAC Name

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-2-1-3-9-4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJQRAXYKPEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649253
Record name [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol

CAS RN

1119451-10-3
Record name 3-(3-Pyridinyl)-1,2,4-oxadiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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